5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its complex structure, which includes a tert-butyl group, a chlorophenyl group, and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate can form an intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine .
- 2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine .
- 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H23ClN4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4/c1-15-21(16-10-12-17(24)13-11-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-8-6-5-7-9-18/h5-14,25H,1-4H3 |
InChI Key |
GGBBWXBPIDHVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.